molecular formula C20H20N2O4 B14863741 3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid

3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B14863741
M. Wt: 352.4 g/mol
InChI Key: IJQFLAMROOCHDD-UHFFFAOYSA-N
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Description

3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with two 4-methoxyphenyl groups and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl groups may enhance its binding affinity, while the pyrazole ring can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
  • 1,3-Bis(4-methoxyphenyl)-1-propanone
  • 1,3-Diphenyl-1,3-propanedione

Uniqueness

3-(1,3-bis(4-Methoxyphenyl)-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

3-[1,3-bis(4-methoxyphenyl)pyrazol-4-yl]propanoic acid

InChI

InChI=1S/C20H20N2O4/c1-25-17-8-3-14(4-9-17)20-15(5-12-19(23)24)13-22(21-20)16-6-10-18(26-2)11-7-16/h3-4,6-11,13H,5,12H2,1-2H3,(H,23,24)

InChI Key

IJQFLAMROOCHDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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